molecular formula C20H14N2O3 B1229679 N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B1229679
M. Wt: 330.3 g/mol
InChI Key: GLVCHIDHYYMASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a member of naphthalenes.

Scientific Research Applications

  • Anxiolytic Effect : Research by Lutsenko, Bobyrev, and Devyatkina (2013) explored the anxiolytic activity of 2-oxyindolin-3-glyoxylic acid derivatives, including N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide. They used computer prediction and experimental methods, confirming the compound's potential anxiolytic effects through animal testing (Lutsenko, Bobyrev, & Devyatkina, 2013).

  • Antiproliferative Activities : Chen et al. (2013) synthesized derivatives of N-(naphthalen-2-yl)acetamide and evaluated their antiproliferative activities against various human cancer cell lines. N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be particularly active against nasopharyngeal carcinoma (Chen et al., 2013).

  • Antispasmodic Activity : A study by Lutsenko, Ruslan, and Sydorenko (2014) investigated the anticonvulsant action of 2-oksoindolin-3-glyoxylic acid derivatives, including this compound. Their research demonstrated the compound's effectiveness in reducing symptoms of convulsion in animal models (Lutsenko, Ruslan, & Sydorenko, 2014).

  • Effect on Monoamines : In 2017, Lutsenko et al. researched the impact of this compound on the monoaminergic system in rats subjected to experimental neurosis. The study found that the compound adjusted the level of monoamines, influencing the content of adrenaline, noradrenaline, dopamine, and serotonin (Lutsenko et al., 2017).

  • Local Anaesthetic Activity : Jindal et al. (2003) synthesized N-(2-diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate and evaluated its local anesthetic activities. The study found that it exhibited potency and action comparable to lidocaine, a commonly used local anesthetic (Jindal et al., 2003).

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

N-naphthalen-1-yl-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

InChI

InChI=1S/C20H14N2O3/c23-18(17-14-9-3-4-10-16(14)21-19(17)24)20(25)22-15-11-5-7-12-6-1-2-8-13(12)15/h1-11,17H,(H,21,24)(H,22,25)

InChI Key

GLVCHIDHYYMASI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)C3C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Reactant of Route 2
N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Reactant of Route 3
N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Reactant of Route 4
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N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Reactant of Route 6
N-(1-naphthalenyl)-2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

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